3-(pyridin-4-yloxy)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(pyridin-4-yloxy)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[321]octane is a complex organic compound that features a unique bicyclic structure
Preparation Methods
The synthesis of 3-(pyridin-4-yloxy)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the pyridin-4-yloxy group: This step involves the reaction of pyridine with an appropriate halide to introduce the pyridin-4-yloxy moiety.
Introduction of the trifluoro-3-methoxybenzoyl group: This is achieved through a Friedel-Crafts acylation reaction using 2,4,5-trifluoro-3-methoxybenzoyl chloride.
Construction of the azabicyclo[3.2.1]octane core: This step involves a series of cyclization reactions to form the bicyclic structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
3-(pyridin-4-yloxy)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(pyridin-4-yloxy)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation .
Comparison with Similar Compounds
Similar compounds include:
2,4,5-Trifluoro-3-methoxybenzoyl chloride: Shares the trifluoro-3-methoxybenzoyl group but lacks the bicyclic structure.
Trifluoromethylpyridine: Contains the trifluoromethyl group and pyridine ring, used in similar applications but with different properties.
Compared to these compounds, 3-(pyridin-4-yloxy)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[3.2.1]octane is unique due to its bicyclic core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-(2,4,5-trifluoro-3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c1-27-19-17(22)15(10-16(21)18(19)23)20(26)25-11-2-3-12(25)9-14(8-11)28-13-4-6-24-7-5-13/h4-7,10-12,14H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREUVKZNVOZVRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)N2C3CCC2CC(C3)OC4=CC=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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